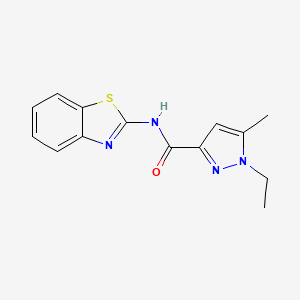

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide, also known as N-Bz-Et-Me-Pyz-Cbz, is an organic compound commonly used in the synthesis of pharmaceuticals and other compounds. It is a heterocyclic amine derived from pyrazole and benzothiazole and is known for its versatile reactivity. N-Bz-Et-Me-Pyz-Cbz has been used in a variety of scientific research applications, including drug discovery, drug delivery, and biochemistry.

Aplicaciones Científicas De Investigación

Antibacterial Agents

The synthesis and biological evaluation of N’- (1,3-benzothiazol-2-yl)-arylamides have revealed promising antibacterial activity . Specifically, compounds C3, C5, C9, C13-15, and C17 demonstrated efficacy against Staphylococcus aureus strains. Among these, compound C13, which features a thiophene ring attached to the benzothiazole moiety via an amide linkage, exhibited maximum activity against S. aureus NCIM 5022 with a minimum inhibitory concentration (MIC) of 13.0 μM. Furthermore, C13 displayed bactericidal activity against S. aureus ATCC 43300 .

Azo Dyes

Researchers have utilized the compound’s structure for creating heterocyclic azo dyes. For instance, Maliyappa and colleagues synthesized four heterocyclic azo dyes (125a–d) by coupling aniline derivatives with 5-methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one at lower temperatures .

2-Substituted Benzothiazoles

An efficient method involves the preparation of 2-substituted benzothiazoles from N’-substituted-N-(2-halophenyl)thioureas , O’-substituted-N-(2-halophenyl)carbamothioates , or N-(2-halophenyl)thioamides . This base-promoted intramolecular C–S bond coupling cyclization occurs in dioxane, yielding the desired products .

Medicinal Chemistry

Benzothiazole derivatives, including our compound of interest, serve as essential scaffolds in medicinal chemistry. They have been associated with diverse biological activities, such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory properties .

Existing Drugs

Several drugs containing the benzothiazole nucleus are available in the market. Notable examples include:

Larvicidal and Adulticidal Activities

2-Aminobenzothiazoles have been investigated for their efficacy against Aedes aegypti mosquitoes, showing potential as larvicides and adulticides .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS/c1-3-18-9(2)8-11(17-18)13(19)16-14-15-10-6-4-5-7-12(10)20-14/h4-8H,3H2,1-2H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIGNLSRRDRXAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NC3=CC=CC=C3S2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-({[(3-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538053.png)

![N-{6-[({[(4-chlorophenyl)methyl]carbamoyl}methyl)sulfanyl]pyridazin-3-yl}-2-methylpropanamide](/img/structure/B6538054.png)

![N-[6-({[(2-chlorophenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538058.png)

![N-[6-({[(3-chloro-2-methylphenyl)carbamoyl]methyl}sulfanyl)pyridazin-3-yl]-2-methylpropanamide](/img/structure/B6538072.png)

![1-ethyl-N-{12-methyl-4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7-trien-11-ylidene}-1H-pyrazole-3-carboxamide](/img/structure/B6538114.png)

![ethyl 2-[(1-ethyl-1H-pyrazole-3-carbonyl)imino]-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B6538115.png)

![1-ethyl-5-methyl-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6538145.png)

![1-ethyl-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538146.png)

![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538147.png)

![N-{3-carbamoyl-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538151.png)

![N-[4-(1H-1,3-benzodiazol-2-yl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide](/img/structure/B6538157.png)